molecular formula C4H5F3O3 B1401109 3-(Trifluoromethoxy)propanoic acid CAS No. 1483237-81-5

3-(Trifluoromethoxy)propanoic acid

Cat. No. B1401109
CAS RN: 1483237-81-5
M. Wt: 158.08 g/mol
InChI Key: HZYSVGCHQALZGI-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)propanoic acid (3-TFMPA) is an organic acid with a trifluoromethoxy functional group. It is a colorless solid with a molecular weight of 166.05 g/mol and a melting point of -10°C. It is an important intermediate in the synthesis of many compounds and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. 3-TFMPA has been studied extensively in recent years due to its potential as a drug target, its ability to act as a catalyst in chemical reactions, and its potential to be used as a biomarker in medical diagnostics.

Scientific Research Applications

1. Food Contact Materials Safety

The substance 3H-perfluoro-3-[(3-methoxypropoxy)propanoic acid], ammonium salt (a related compound to 3-(Trifluoromethoxy)propanoic acid), has been assessed for safety in food contact materials. It is deemed safe for consumer use when used in the polymerization of fluoropolymers processed at high temperatures (above 280°C for at least 10 minutes) or at levels up to 30% and temperatures above 190°C in polyoxymethylene polymer for repeated use articles only (Andon et al., 2011).

2. Synthesis of Biologically Active Compounds

3-(Aminothiocarbonylthio)propanoic acids, which are intermediates in the synthesis of biologically active 2-thioxo-l,3thiazan-4-ones, can be synthesized using the dithiocarbamate method. This method is significant in the synthesis of various biologically active compounds (Orlinskii, 1996).

3. Interaction with Saccharides

The interaction between sodium 3-(trihydroxygermyl)propanoate (a hydrolysate of Ge-132, closely related to 3-(Trifluoromethoxy)propanoic acid) and monosaccharides has been studied, revealing that it can form complexes with the cis-diol structures of saccharides. This interaction might be implicated in the physiological function of Ge-132, indicating potential biological applications (Shimada et al., 2015).

4. Polybenzoxazine Reactivity

3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), a compound structurally similar to 3-(Trifluoromethoxy)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application suggests a pathway towards sustainable alternatives in material science and the production of polymers (Trejo-Machin et al., 2017).

5. Environmental Health and Safety

The use of 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid] (ADONA), a substance related to 3-(Trifluoromethoxy)propanoic acid, has been examined in the context of environmental health. The study focused on quantifying body burdens of various perfluorinated compounds and ADONA in populations exposed via drinking water, emphasizing the importance of monitoring and managing environmental exposure to such substances (Fromme et al., 2017).

properties

IUPAC Name

3-(trifluoromethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)10-2-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYSVGCHQALZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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